molecular formula C9H9ClO2 B2503783 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone CAS No. 54556-95-5

1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone

Cat. No.: B2503783
CAS No.: 54556-95-5
M. Wt: 184.62
InChI Key: VVKKDDJIRZNSMQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone is an organic compound with the CAS registry number 54556-95-5 and a molecular formula of C9H9ClO2. It has a molecular weight of 184.62 g/mol. This substituted ethanone serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. It is closely related to other ethanone derivatives, such as 1-(3-Hydroxy-4-methoxy-5-methylphenyl)ethanone, which has been identified as a novel natural product from botanical sources . Researchers utilize this chemical scaffold in structure-activity relationship (SAR) studies, particularly in the development of novel antifungal agents. For instance, derivatives of 2,4-dihydroxy-5-methylphenyl ethanone have demonstrated significant in vitro antifungal activity against various phytopathogenic fungi, highlighting the potential of this chemical class in agricultural and antifungal research . Furthermore, the structural motif of substituted ethanones is frequently explored in drug discovery, including the design of novel chalcone derivatives investigated as potential agonists for nuclear receptors like PPARα, which are relevant to metabolic diseases . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety information, including hazard statements and precautionary measures, should be reviewed in the product's Safety Data Sheet (SDS) prior to use. Specific storage conditions and handling procedures must be followed to ensure product stability and researcher safety.

Properties

IUPAC Name

1-(3-chloro-4-hydroxy-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)4-8(10)9(5)12/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKKDDJIRZNSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Chlorination Using Sulfuryl Chloride

Direct electrophilic aromatic chlorination represents the most straightforward approach to synthesizing 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone. This method leverages the inherent reactivity of the phenolic hydroxyl group to direct chlorination to the ortho position relative to the hydroxyl group.

Reaction Mechanism and Conditions

The reaction typically employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a polar aprotic solvent such as acetic acid or dichloromethane. The hydroxyl group activates the aromatic ring, facilitating electrophilic attack at the meta position to the methyl group (position 3). A patented procedure for analogous compounds involves:

  • Dissolving 1-(4-hydroxy-5-methylphenyl)ethanone in glacial acetic acid at 0–5°C.
  • Gradually adding sulfuryl chloride while maintaining temperatures below 10°C to minimize side reactions.
  • Stirring the mixture at room temperature for 4–6 hours to ensure complete conversion.

Yield and Scalability

This method achieves yields of 78–85% under optimized conditions. Scaling to industrial production requires careful temperature control to avoid polyhalogenation. The use of continuous flow reactors enhances heat dissipation, improving consistency in large batches.

Protective Group Strategy: Methoxy Protection/Deprotection

To circumvent regioselectivity challenges, a protective group strategy involving temporary masking of the hydroxyl group has been developed. This approach ensures precise chlorination at position 3 while preserving the integrity of the hydroxyl functionality.

Synthetic Pathway

Step 1: Methoxy Protection

1-(4-Hydroxy-5-methylphenyl)ethanone is treated with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone. This converts the hydroxyl group to a methoxy group, yielding 1-(4-methoxy-5-methylphenyl)ethanone.

Step 2: Chlorination

The methoxy-protected intermediate undergoes chlorination using aluminum chloride (AlCl₃)-catalyzed Friedel-Crafts conditions or sulfuryl chloride. The methoxy group directs chlorination to position 3, adjacent to the acetyl group.

Step 3: Demethylation

The methoxy group is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, restoring the hydroxyl functionality.

Yield and Optimization

  • Methoxy protection: 90–95% yield.
  • Chlorination: 70–80% yield.
  • Demethylation: 85–90% yield.
    Overall yield: 55–65%.

Advantages

  • Eliminates competing side reactions during chlorination.
  • Compatible with electron-withdrawing substituents.

Friedel-Crafts Acylation of Pre-chlorinated Substrates

This method introduces the acetyl group after chlorination, leveraging the directing effects of pre-existing substituents.

Procedure

  • Chlorination of 3-methylphenol :
    • 3-methylphenol is chlorinated at position 4 using sodium hypochlorite (NaOCl) in aqueous HCl, yielding 4-chloro-3-methylphenol.
  • Friedel-Crafts Acylation :
    • The chlorinated phenol reacts with acetyl chloride (CH₃COCl) in the presence of AlCl₃, forming this compound.

Yield and Challenges

  • Chlorination step: 60–70% yield.
  • Acylation step: 50–60% yield.
  • Total yield: 30–42%.
  • Challenges include steric hindrance from the methyl group, which reduces acylation efficiency.

Enzymatic Halogenation: Emerging Approaches

Recent advances in biocatalysis suggest potential for enzyme-mediated chlorination. Laccase enzymes, which oxidize halides to reactive intermediates, have been successfully used for iodination of phenolic compounds. While direct evidence for chlorination remains limited, preliminary studies indicate feasibility with chloride salts and oxygen as the terminal oxidant.

Proposed Mechanism

  • Laccase oxidizes chloride (Cl⁻) to hypochlorous acid (HOCl) in the presence of oxygen.
  • HOCl acts as an electrophilic chlorinating agent, targeting the activated aromatic ring.

Advantages and Limitations

  • Advantages : Eco-friendly, mild reaction conditions.
  • Limitations : Low reaction rates (<20% conversion in pilot studies).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Direct Chlorination 78–85 Fewer steps, high scalability Regioselectivity challenges
Protective Group 55–65 High regiocontrol Multi-step, lower overall yield
Friedel-Crafts Acylation 30–42 Flexibility in substituent introduction Low efficiency due to steric hindrance
Enzymatic <20 Green chemistry potential Underdeveloped, low conversion

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Synthesis Intermediate :
    • This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions.
  • Biological Research :
    • Although direct studies on the biological effects of 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone are scarce, its structural similarities to other biologically active compounds suggest potential applications in pharmacology. For instance, its derivatives might interact with estrogen receptors or other biological targets, similar to findings with related compounds .
  • Chemical Biology :
    • The compound may be explored for its potential as a lead compound in drug discovery, particularly in the development of selective estrogen receptor modulators (SERMs). Its hydroxyl and chloro substituents may enhance binding affinity to target proteins.

Industrial Applications

  • Pharmaceutical Industry :
    • The compound's unique functional groups make it a candidate for further modification to develop new therapeutic agents. It can be investigated for anti-inflammatory or antimicrobial properties based on its structural characteristics.
  • Agricultural Chemicals :
    • Given the increasing interest in environmentally friendly pesticides, this compound could be assessed for use in the formulation of herbicides or fungicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular processes, and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituent Positions

The Handbook of Hydroxyacetophenones () lists several compounds with the same molecular formula (C₉H₉ClO₃) but differing substituent positions:

Compound Name (CAS) Substituent Positions Melting Point (°C) Key Synthetic Method
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) Cl (5), OH (2), CH₂OH (3) 97–98 Reaction of 2-chlorovanillin acetate with methylamine
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) Cl (2), OH (4), OCH₃ (3) Similar to above Not detailed
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) Cl (2), OH (4), OCH₃ (5) 109–110 or 107–108 Not detailed
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (112954-19-5) Cl (2), OH (6), OCH₃ (4) Not reported Friedel-Crafts acylation of 3,5-dimethoxychlorobenzene

Key Observations :

  • The position of the hydroxyl group significantly affects melting points and reactivity. For example, the compound with OH at position 2 (CAS 50317-52-7) has a lower melting point (97–98°C) compared to those with OH at position 4 (CAS 69240-98-8, 109–110°C) .

Analogues with Additional Halogen or Functional Groups

Fluorinated Derivative
  • 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (CAS 703-97-9, C₈H₆ClFO₂): Features a fluoro (-F) substituent at position 4 alongside Cl (3) and OH (2). Molecular weight: 188.59 g/mol.
Hydroxy-Methoxy Derivatives
  • 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone (CAS 927802-05-9, C₉H₉ClO₃): Contains a hydroxy (-OH) group on the ethanone side chain and a methoxy (-OCH₃) group at position 3. Molecular weight: 200.62 g/mol.

Analogues with Extended Aromatic Systems

Bifunctional Derivatives
  • 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (FJ4, C₁₅H₁₃ClO₄): Features two hydroxyl groups (positions 2 and 4) and a methoxyphenyl side chain. Molecular weight: 292.71 g/mol. Demonstrated antibacterial activity against Escherichia coli and Salmonella Typhi, likely due to enhanced hydrogen bonding and π-π interactions .

Biological Activity

1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone, also known as a substituted chlorophenol, has garnered interest due to its structural features, including an aromatic ring with hydroxyl and chloro substituents and a ketone group. However, the current literature reveals a significant gap in the understanding of its biological activity and potential applications.

Structural Characteristics

The compound's structure is characterized by:

  • Aromatic Ring : Contains substituents that potentially influence its biological interactions.
  • Chloro and Hydroxy Groups : These groups are known to affect the compound's reactivity and interaction with biological systems.
  • Ketone Functionality : The presence of a carbonyl group may contribute to its biological properties.

Current Research Landscape

Despite the potential significance of this compound, there is a notable lack of empirical data regarding its biological activity. Key points from the literature include:

  • Lack of Biological Activity Data : As of now, there are no published studies detailing the biological mechanisms or therapeutic potentials of this compound. Its significance in scientific research remains unclear due to insufficient data on its synthesis and biological interactions .
  • Physical and Chemical Properties : Essential properties such as melting point, boiling point, and solubility are not documented in scientific databases. This information is critical for understanding how the compound might behave in biological systems .

Comparative Analysis with Related Compounds

To contextualize the potential activity of this compound, it is useful to compare it with related compounds that possess similar functional groups. For instance:

CompoundStructureKnown Biological Activity
3-Chloro-4-fluorophenolStructureInhibits tyrosinase activity, showing potential as a skin-whitening agent
4-HydroxyacetophenoneStructureExhibits antimicrobial properties against various pathogens
2-Hydroxy-4-methylphenyl ketoneStructureDemonstrated anti-inflammatory effects in vitro

Case Studies and Experimental Findings

Due to the absence of specific studies on this compound, insights can be drawn from analogous compounds. For example:

  • Antimicrobial Activity : Compounds with similar hydroxyl and halogen substituents have shown varying degrees of antimicrobial activity. A study on pyrrole benzamide derivatives indicated significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
  • Tyrosinase Inhibition : Compounds featuring chlorinated phenolic structures have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin production . This suggests that this compound may also exhibit similar inhibitory properties.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution under controlled conditions. For example:

  • Friedel-Crafts Approach : Reacting a substituted phenol derivative (e.g., 3-chloro-4-hydroxy-5-methylphenol) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux in anhydrous solvents like dichloromethane or ethanol .
  • Etherification-Acylation : A two-step process involving alkylation of the phenolic hydroxyl group (e.g., using benzyl chloride) followed by deprotection and acetylation .
    Critical Parameters :
  • Temperature control (reflux at 70–80°C).
  • Solvent selection (ethanol for solubility and inertness).
  • Purification via recrystallization (ethanol/water) or column chromatography.

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:
Key Techniques :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify substituent positions on the aromatic ring (e.g., chloro, hydroxy, methyl groups) and the acetyl moiety.
  • Example: Aromatic protons appear as doublets in δ 6.8–7.5 ppm; acetyl CH₃ resonates at δ 2.5–2.7 ppm .

Mass Spectrometry (MS) :

  • Molecular ion peak at m/z corresponding to C₉H₉ClO₂ (MW: 184.62 g/mol) .

X-ray Crystallography :

  • Single-crystal analysis using SHELXL for bond lengths/angles and hydrogen-bonding networks .

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